molecular formula C7H13NO2 B13468794 4-Hydroxy-6,6-dimethylpiperidin-2-one

4-Hydroxy-6,6-dimethylpiperidin-2-one

Cat. No.: B13468794
M. Wt: 143.18 g/mol
InChI Key: ZEJCIJXXPSMWEI-UHFFFAOYSA-N
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Description

4-Hydroxy-6,6-dimethylpiperidin-2-one is an organic compound belonging to the piperidine family. This compound is characterized by a six-membered ring containing nitrogen and oxygen atoms, with a hydroxyl group and two methyl groups attached to the ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6,6-dimethylpiperidin-2-one typically involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine. This reduction can be achieved through catalytic hydrogenation in water, followed by reaction with formaldehyde or paraformaldehyde in the presence of formic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The crude product is typically purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6,6-dimethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with varying degrees of saturation.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is commonly employed.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6,6-dimethylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6,6-dimethylpiperidin-2-one is unique due to its specific structural features, including the hydroxyl group and two methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-6,6-dimethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4-5(9)3-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJCIJXXPSMWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(=O)N1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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